molecular formula C18H19ClN4OS B5249260 7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5249260
M. Wt: 374.9 g/mol
InChI Key: OYGHUJBAZCDWMC-UHFFFAOYSA-N
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Description

7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound with a unique structure that combines a piperazine ring, a thiazolopyrimidine core, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps. One common approach starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperazine ring and the chlorinated phenyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 2-Chloro-5-methylphenol
  • 4-Chloro-3-methylphenol

Uniqueness

Compared to these similar compounds, 7-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE stands out due to its complex structure, which combines multiple functional groups and rings. This complexity enhances its potential for diverse applications and unique biological activities.

Properties

IUPAC Name

7-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4OS/c1-13-2-3-14(19)10-16(13)22-6-4-21(5-7-22)12-15-11-17(24)23-8-9-25-18(23)20-15/h2-3,8-11H,4-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHUJBAZCDWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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